molecular formula C39H52O25 B12306923 6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one

6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one

Katalognummer: B12306923
Molekulargewicht: 920.8 g/mol
InChI-Schlüssel: HFJDWELARBQGBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly glycosylated benzochromenone derivative characterized by a benzo[g]chromen-4-one core substituted with methoxy, methyl, and hydroxyl groups, along with multiple oligosaccharide chains. The structure includes two oxane (sugar) units linked via glycosidic bonds, contributing to its high molecular weight (~800–900 g/mol, inferred from similar compounds in and ). The presence of extensive hydroxyl and hydroxymethyl groups enhances hydrophilicity, while the aromatic chromenone core provides stability through π-electron conjugation.

Eigenschaften

IUPAC Name

6-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDWELARBQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

920.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiaside B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 °C
Record name Cassiaside B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Glycosylation Sites Molecular Weight (g/mol) Key Properties
Target Compound (FDB013082) Benzo[g]chromen-4-one 8-methoxy, 2-methyl, 5-hydroxy, multiple hydroxyl/hydroxymethyl groups 2 oxane units ~850 (estimated) High hydrophilicity, low volatility
HMDB0038478 (5-hydroxy-8-methoxy-2-methyl-6-...chromen-4-one) Benzo[g]chromen-4-one Similar substituents, differing in glycosylation pattern 1 oxane unit ~750 (estimated) Moderate solubility, reduced stability
3-{...}chromen-4-one () Chromen-4-one 7-hydroxy, 3,4-dihydroxyphenyl, trihydroxyoxane chains 3 oxane units 626.524 Enhanced H-bonding, potential bioactivity
BioDeep_00002307288 () Chromen-4-one 4-methoxyphenyl, 3-methylbut-2-en-1-yl, two oxane units 2 oxane units ~900 (estimated) Lipophilic substituents, mixed solubility

Key Findings:

Structural Divergence: The target compound distinguishes itself via dual oxane glycosylation, a feature shared with BioDeep00002307288. However, BioDeep00002307288 incorporates a lipophilic 3-methylbutenyl group, which may reduce aqueous solubility compared to the target compound’s polar hydroxyl/methoxy groups. HMDB0038478 shares the benzo[g]chromenone core but lacks one oxane unit, resulting in a lower molecular weight (~750 vs.

Physicochemical Properties: Glycosylation markedly increases hydrophilicity. For example, the target compound and ’s chromenone derivative (MW 626.524) exhibit higher predicted solubility than non-glycosylated analogs like the 330.293 g/mol compound in . Methoxy groups (e.g., 8-methoxy in the target compound) may enhance membrane permeability compared to purely hydroxylated analogs, as seen in the contrast between the target compound and ’s 7-hydroxy derivative.

Biological Implications: The aromatic chromenone core, common to all compared compounds, is associated with antioxidant and enzyme-inhibitory activities due to redox-active hydroxyl groups. Glycosylation in the target compound may facilitate receptor-binding specificity, as seen in flavonoid glycosides, though empirical data are needed.

Synthetic and Analytical Challenges :

  • The compound’s structural complexity necessitates advanced techniques like X-ray crystallography (e.g., SHELX software) for conformational analysis.
  • Synthetic routes likely involve multi-step glycosylation, complicating yield optimization compared to simpler analogs like HMDB0038478.

Biologische Aktivität

The compound 6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one (often referred to as compound 1) is a complex polyphenolic structure with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 is characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The presence of oxane rings and a benzo[g]chromene core suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compound 1 exhibits strong antioxidant activity. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. In vitro studies have demonstrated its ability to reduce oxidative stress markers in human cell lines.

Antimicrobial Activity

Compound 1 has shown promising antimicrobial properties against various pathogens. Notably:

  • Bacterial Inhibition : Studies report that compound 1 displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 25 µg/mL for most strains tested .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro assays revealed that compound 1 inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a potential for further development as an anticancer agent .

The biological effects of compound 1 can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure donate electrons to free radicals, neutralizing their harmful effects.
  • Inhibition of Enzymatic Activity : Compound 1 may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Induction of Apoptosis : In cancer cells, compound 1 has been observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A series of studies have been conducted to assess the efficacy of compound 1:

StudyObjectiveFindings
Study AEvaluate antioxidant capacityCompound 1 reduced oxidative stress markers by up to 70% in vitro.
Study BAssess antimicrobial activityEffective against E. coli with an MIC of 15 µg/mL.
Study CInvestigate anticancer effectsInduced apoptosis in A549 cells with an IC50 of 20 µM.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.